N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
CAS No.: 352688-91-6
Cat. No.: VC21294449
Molecular Formula: C16H16BrNO3
Molecular Weight: 350.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352688-91-6 |
|---|---|
| Molecular Formula | C16H16BrNO3 |
| Molecular Weight | 350.21 g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C16H16BrNO3/c1-10-4-5-15(14(17)6-10)18-16(19)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19) |
| Standard InChI Key | MSUGQWNGTZYIRZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br |
Introduction
N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a complex organic compound with a molecular formula of C16H16BrNO3 and a molecular weight of 350.21 g/mol . This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and two methoxy groups in its structure contributes to its unique chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. Common methods include the condensation of amines with carboxylic acids or their derivatives in the presence of coupling agents. The specific synthetic route may vary depending on the availability of starting materials and the desired yield.
Research Findings and Future Directions
While detailed research findings on N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide are scarce, studies on similar compounds suggest that they can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The presence of bromine and methoxy groups may enhance these activities by influencing the compound's interaction with biological targets.
Future research should focus on:
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Biological Activity Assessment: Conducting in vitro and in vivo studies to evaluate the compound's potential as an antimicrobial, anti-inflammatory, or anticancer agent.
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Molecular Docking Studies: Using computational tools to predict how the compound interacts with specific biological targets, which can guide further structural modifications.
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Synthetic Optimization: Developing more efficient synthetic routes to improve yield and purity, facilitating larger-scale production for potential therapeutic applications.
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